2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H8FIN2 |
|---|---|
Molecular Weight |
338.12 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8FIN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI Key |
MKXDBWQEGAVTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyridine Core with 3-Fluorophenyl Substitution
The initial step involves constructing the 2-(3-fluorophenyl)imidazo[1,2-a]pyridine scaffold. A widely adopted and efficient method is the two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol at room temperature. This green protocol provides moderate to high yields (65–94%) with broad substrate scope, including fluorophenyl substitutions on the phenacyl bromide component.
- Dissolve substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).
- Add substituted phenacyl bromide (2.0 mmol) bearing the 3-fluorophenyl group.
- Add DBU (4.0 mmol) dropwise at room temperature.
- Stir the reaction mixture for the required time (typically a few hours).
- Monitor reaction progress by TLC.
- Extract product with CHCl3/water, dry over Na2SO4, and purify by recrystallization.
This method is notable for its mild conditions, environmental friendliness, and scalability (multigram scale achieved with consistent yields).
| Parameter | Condition/Result |
|---|---|
| Solvent | Aqueous ethanol (1:1 v/v) |
| Catalyst | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |
| Temperature | Room temperature |
| Reaction time | Few hours (varies by substrate) |
| Yield | 65–94% |
| Substrate scope | 2-aminopyridines, substituted phenacyl bromides including 3-fluorophenyl |
Regioselective Iodination at the 6-Position of Imidazo[1,2-a]pyridine
The iodination of the imidazo[1,2-a]pyridine core at the 6-position to introduce the iodine atom is achieved via a metal catalyst-free, ultrasound-assisted method using molecular iodine (I2) and tert-butyl hydroperoxide (TBHP) in ethanol under ultrasonic irradiation.
Key features of this iodination method:
- Transition-metal free and additive-free.
- Mild conditions: room temperature, ultrasonic irradiation for 30 minutes.
- High regioselectivity for the C6 position.
- Good to excellent yields (65–95%).
- Compatible with various functional groups, including fluorophenyl substituents on the 2-position.
- Dissolve the 2-(3-fluorophenyl)imidazo[1,2-a]pyridine (0.2 mmol) in ethanol (2 mL).
- Add I2 (0.12 mmol) and TBHP (0.4 mmol) in water.
- Subject the mixture to ultrasonic irradiation for 30 minutes.
- Isolate the 6-iodo-substituted product by filtration and purification.
This method was demonstrated to be scalable to gram quantities with consistent yields.
| Parameter | Condition/Result |
|---|---|
| Solvent | Ethanol |
| Iodinating agent | Iodine (I2) |
| Oxidant | tert-Butyl hydroperoxide (TBHP) |
| Activation | Ultrasonic irradiation |
| Temperature | Room temperature |
| Reaction time | 30 minutes |
| Yield | 65–95% |
| Regioselectivity | Exclusive iodination at C6 position |
Detailed Research Outcomes and Mechanistic Insights
Mechanism of Cyclization to Form 2-(3-Fluorophenyl)imidazo[1,2-a]pyridine
The cyclization proceeds via nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-bromo carbon of the phenacyl bromide, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization and elimination lead to the imidazo[1,2-a]pyridine ring system.
Ultrasound-Assisted Iodination Mechanism
- TBHP acts as an oxidant to activate molecular iodine.
- Ultrasonic irradiation enhances the reaction kinetics by improving mass transfer and generating reactive radical species.
- The process selectively iodinated the C6 position of imidazo[1,2-a]pyridine derivatives without the need for metal catalysts or harsh conditions.
- The resulting 6-iodoimidazo[1,2-a]pyridines serve as versatile intermediates for further functionalization via Pd-catalyzed cross-coupling reactions.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1. Synthesis of 2-(3-fluorophenyl)imidazo[1,2-a]pyridine | Two-component cyclization of 2-aminopyridine and 3-fluorophenyl phenacyl bromide | DBU catalyst, aqueous ethanol, room temp | 65–94% | Green, mild, scalable |
| 2. Regioselective iodination at C6 | Ultrasound-assisted iodination using I2 and TBHP | I2, TBHP, EtOH, ultrasonic irradiation, room temp | 65–95% | Metal-free, additive-free, regioselective |
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups at the iodine position .
Scientific Research Applications
2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators or interfere with viral replication processes .
Comparison with Similar Compounds
Table 1: Structural and Binding Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Substituent Effects on Aβ Binding: The dimethylamino group in IMPY ([$^{125}\text{I}$]IMPY) enhances Aβ affinity (K$_i$ = 15 nM) due to its electron-donating nature, which may facilitate interactions with amyloid plaques . Fluorine at position 2 (3-fluorophenyl) in the target compound introduces steric and electronic effects that could modulate binding, though specific Aβ affinity data are lacking . Bromine substitution at position 6 (e.g., 2-(4-bromophenyl)-6-iodo analog) is typically used for synthetic intermediates rather than direct imaging .
Radiolabeling and Imaging Utility: IMPY derivatives (e.g., [$^{123}\text{I}$]IMPY) exhibit rapid brain uptake (2.4% ID/g at 2 minutes) and clearance, making them suitable for PET/CT imaging .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
